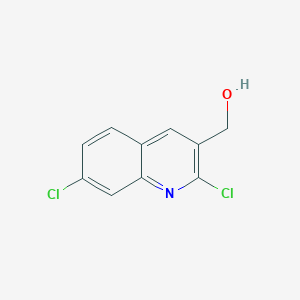

(2,7-Dichloroquinolin-3-yl)methanol

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Research and Development

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry. pharmaffiliates.compreprints.org This distinction arises from its recurring presence in a multitude of pharmacologically active compounds, demonstrating its ability to interact with a wide range of biological targets. rsc.org The versatility of the quinoline ring system allows for its functionalization at numerous positions, providing a robust framework for the design and synthesis of novel therapeutic agents. chemicalbook.com

Quinoline derivatives have been extensively investigated and developed for a broad spectrum of medicinal applications. researchgate.net These include treatments for cancer, malaria, bacterial infections, inflammation, and viral diseases. rsc.orgresearchgate.netdurham.ac.uknih.gov The antimalarial drugs chloroquine (B1663885) and mefloquine (B1676156) are classic examples that underscore the therapeutic potential of the quinoline core. durham.ac.uk Furthermore, the inherent chemical properties of the quinoline system, such as its ability to undergo various substitution reactions, make it an attractive building block for creating large libraries of compounds for drug discovery screening. preprints.orgchemicalbook.com

Historical Context of Dichloroquinoline Derivatives in Synthetic Organic Chemistry

The exploration of dichloroquinoline derivatives is historically intertwined with the quest for effective antimalarial drugs in the mid-20th century. A pivotal compound in this class is 4,7-dichloroquinoline (B193633), which serves as a key intermediate in the synthesis of chloroquine and hydroxychloroquine. researchgate.netnih.gov Although first mentioned in a patent by IG Farben in 1937, detailed synthetic routes for 4,7-dichloroquinoline were not extensively developed until its antimalarial potential was recognized. researchgate.net

Early synthetic methods, such as the Gould-Jacobs reaction, were adapted for the large-scale production of these intermediates. pharmaffiliates.comresearchgate.net These processes often involved the cyclization of substituted anilines to construct the quinoline ring system, followed by chlorination steps. researchgate.net For instance, the synthesis of 4,7-dichloroquinoline can start from 3-chloroaniline, which is condensed and cyclized, ultimately undergoing conversion of a 4-hydroxy group to a chloro group using reagents like phosphoryl chloride. researchgate.net The study of other isomers, such as derivatives of 2-chloroquinolines and 5,7-dichloroquinolines, also dates back to this era, highlighting a long-standing interest in how the position of chlorine substituents influences the chemical reactivity and biological activity of the quinoline scaffold. sigmaaldrich.comscielo.br

Academic Rationale for Investigating (2,7-Dichloroquinolin-3-yl)methanol and its Analogs

The academic interest in this compound stems from its potential as a versatile synthetic building block for creating novel and complex molecular architectures. The compound features three distinct points for chemical modification: the two chlorine atoms and the primary alcohol (methanol) group.

The chlorine atom at the 2-position of the quinoline ring is particularly susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. The methanol (B129727) group at the 3-position can be readily oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. researchgate.net Furthermore, it can participate in reactions like the Mitsunobu reaction for the N-alkylation of heterocyclic compounds, as demonstrated with the analogous (2-chloroquinolin-3-yl)methanol. researchgate.net This multi-faceted reactivity makes this compound an ideal starting material for generating a diverse library of new quinoline derivatives. Researchers investigate such compounds to explore structure-activity relationships, aiming to develop new molecules with tailored biological activities for applications in medicinal chemistry or unique photophysical properties for materials science. nih.gov

Interactive Table: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₁₀H₇Cl₂NO | Subject of the article |

| 2,7-Dichloroquinoline-3-carbaldehyde | C₁₀H₅Cl₂NO | Direct precursor to the title compound 1stsci.comnih.gov |

| 4,7-Dichloroquinoline | C₉H₅Cl₂N | Key intermediate for antimalarial drugs researchgate.net |

| Chloroquine | C₁₈H₂₆ClN₃ | Antimalarial drug derived from quinoline durham.ac.uk |

| Hydroxychloroquine | C₁₈H₂₆ClN₃O | Antimalarial drug derived from quinoline researchgate.net |

| Mefloquine | C₁₇H₁₆F₆N₂O | Antimalarial drug derived from quinoline durham.ac.uk |

| (2-Chloroquinolin-3-yl)methanol | C₁₀H₈ClNO | Analog used in Mitsunobu reactions researchgate.net |

| Phosphoryl chloride | POCl₃ | Reagent for chlorination reactions researchgate.net |

| 3-Chloroaniline | C₆H₆ClN | Starting material in quinoline synthesis researchgate.net |

An in-depth exploration of the synthetic pathways leading to this compound and its precursors reveals a landscape of sophisticated chemical strategies. The construction of this molecule is a multi-stage process that involves the initial assembly of the core dichloroquinoline framework, followed by the precise installation of the methanol group at the C3 position. This article delves into the advanced methodologies employed for these transformations, focusing on the chemical principles and research findings that underpin these synthetic routes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,7-dichloroquinolin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-4,14H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKYNRIEVZJCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)CO)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640646 | |

| Record name | (2,7-Dichloroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017464-12-8 | |

| Record name | (2,7-Dichloroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 2,7 Dichloroquinolin 3 Yl Methanol

Reactions Involving the Hydroxyl Group of the Methanol (B129727) Moiety

The primary alcohol functionality in (2,7-dichloroquinolin-3-yl)methanol is a key site for various chemical modifications, enabling the introduction of diverse functional groups and the extension of the molecular scaffold.

Esterification Reactions for Scaffold Derivatization

Esterification of the hydroxyl group represents a common strategy to derivatize the this compound scaffold. This reaction involves the treatment of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid or base catalyst. These reactions are fundamental in medicinal chemistry for creating prodrugs or modifying the pharmacokinetic properties of a parent molecule. While specific examples of esterification directly on this compound are not extensively documented in publicly available literature, the general reactivity of primary alcohols suggests that standard esterification protocols would be applicable.

Oxidation Reactions to Aldehyde or Carboxylic Acid Derivatives

The primary alcohol of this compound can be oxidized to form the corresponding aldehyde, (2,7-dichloroquinolin-3-yl)carbaldehyde, or further to the carboxylic acid, 2,7-dichloroquinoline-3-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Common reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP). For instance, the use of DMP has been reported for the oxidation of a similar allyl alcohol on a quinoline (B57606) core to a chalcone. durham.ac.uk To achieve the carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation are typically employed. The iodine-methanol system has also been noted for promoting the oxidation of related tetrahydroquinolones to methoxyquinolines, suggesting its potential utility in transformations of the quinoline core. researchgate.netresearchgate.net

A plausible reaction mechanism for the oxidation to an aldehyde using a chromium-based reagent like PCC involves the formation of a chromate (B82759) ester intermediate. Subsequent elimination, often facilitated by a base, leads to the formation of the carbon-oxygen double bond of the aldehyde.

Etherification Reactions

Etherification of the hydroxyl group provides another avenue for structural modification. This can be achieved through various methods, including the Williamson ether synthesis or acid-catalyzed dehydration. In the context of related quinoline compounds, the Mitsunobu reaction has been successfully employed for the N-alkylation of N-heterocyclic compounds with (2-chloroquinolin-3-yl)methanol, which proceeds through an ether-like linkage in the intermediate steps. researchgate.net This reaction typically involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. This demonstrates the feasibility of forming C-O bonds at this position under specific reaction conditions.

Reactivity Profile of the Dichloroquinoline Core

The two chlorine atoms on the quinoline ring at positions C2 and C7 exhibit different reactivities, primarily governed by the electronic effects of the heterocyclic nitrogen atom.

Nucleophilic Substitution at C2 and C7 Chlorine Atoms

The chlorine atom at the C2 position of the quinoline ring is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position. researchgate.net This is due to the electron-withdrawing nature of the adjacent nitrogen atom, which stabilizes the Meisenheimer-like intermediate formed during the substitution process. researchgate.netquora.com Resonance structures of the quinoline ring show that a negative charge in the intermediate is better stabilized when the attack occurs at the C2 or C4 positions. quora.com

In contrast, the chlorine at the C7 position, being on the benzenoid ring, is less activated towards nucleophilic attack. Therefore, selective substitution at the C2 position can often be achieved by carefully controlling the reaction conditions. For example, in the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633), a nucleophilic substitution with morpholine (B109124) was shown to selectively displace the chlorine at the C4 position, highlighting the differential reactivity of the halogen atoms on the quinoline core. mdpi.com While this example is for a C4 chlorine, the principle of activation by the nitrogen atom is similar for the C2 position.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. The reactions are often carried out at elevated temperatures and may be facilitated by the use of a base.

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally directed to the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electron-withdrawing effect of the nitrogen atom. reddit.com Therefore, electrophilic attack is most likely to occur at positions C5 and C8. reddit.com

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration is typically carried out using a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO2+) as the electrophile. libretexts.org The reaction proceeds through the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity. libretexts.org Given the presence of two deactivating chlorine atoms on the ring, the conditions required for electrophilic substitution on this compound would likely be harsher than for unsubstituted quinoline. The directing effects of the existing substituents would also influence the regioselectivity of the substitution.

Organometallic Reactions of Dichloroquinolines: Metalation and Cross-Coupling

The presence of halogen atoms on the quinoline core of this compound makes it a suitable substrate for various organometallic reactions, particularly metalation and cross-coupling. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

Dichloroquinolines, as a class of compounds, readily participate in transition metal-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are typically catalyzed by palladium, copper, or iron complexes. nih.govmdpi.com The reactivity of the chlorine substituents on the quinoline ring allows for their sequential or selective replacement, providing a pathway to a diverse range of functionalized quinoline derivatives. For instance, the Suzuki-Miyaura reaction involves the coupling of the dichloroquinoline with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond. mdpi.com Similarly, the Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and the dichloroquinoline, also typically catalyzed by palladium and copper. mdpi.comresearchgate.net

Metalation, another key organometallic transformation, involves the reaction of the dichloroquinoline with a strong base or an organometallic reagent to replace a hydrogen or a halogen atom with a metal. The use of mixed lithium-magnesium reagents has been shown to be effective for the magnesiation of 7-chloroquinolines. durham.ac.uk This process generates a more reactive organomagnesium intermediate that can then react with various electrophiles to introduce new functional groups onto the quinoline scaffold. durham.ac.uk The choice of the organometallic reagent and reaction conditions can influence the regioselectivity of the metalation, targeting specific positions on the quinoline ring. durham.ac.ukmsu.edu

The general reactivity of organometallic compounds is dictated by the nucleophilic character of the carbon atom bonded to the metal. msu.edu This makes them highly reactive towards electrophiles. In the context of dichloroquinolines, the generated organometallic intermediates can undergo a variety of subsequent reactions, including additions to carbonyl compounds and nitriles, leading to the formation of alcohols and ketones, respectively. msu.edu

Table 1: Examples of Cross-Coupling Reactions Involving Dihaloaryl Compounds

| Reaction Name | Catalyst | Reactants | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium | Dihaloaryl, Organoboron | C-C |

| Heck Coupling | Palladium | Dihaloaryl, Alkene | C-C |

| Sonogashira Coupling | Palladium, Copper | Dihaloaryl, Terminal Alkyne | C-C |

| Kumada Coupling | Palladium or Nickel | Dihaloaryl, Grignard Reagent | C-C |

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of these transformations is crucial for optimizing reaction conditions and designing new synthetic strategies. This involves studying the catalytic cycles, identifying key intermediates, and determining the rate-limiting steps.

Catalytic Reaction Pathways and Intermediates

Catalytic reactions proceed through a series of steps involving the catalyst and reactants, forming transient species known as reaction intermediates. numberanalytics.com These intermediates are central to the reaction mechanism and can significantly influence the reaction's rate and selectivity. numberanalytics.com In transition metal-catalyzed cross-coupling reactions of dichloroquinolines, the catalytic cycle typically involves several key steps: oxidative addition, transmetalation (in the case of Suzuki and similar couplings), and reductive elimination. researchgate.netnih.gov

For example, in a palladium-catalyzed Suzuki coupling, the active Pd(0) catalyst first undergoes oxidative addition with the dichloroquinoline to form a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent, where the organic group from the boron is transferred to the palladium center. The final step is reductive elimination, where the two organic groups on the palladium couple to form the final product, regenerating the Pd(0) catalyst.

The identification and characterization of these intermediates are often challenging due to their transient nature. However, their existence can be inferred through various spectroscopic techniques and by designing experiments to trap or observe them. Understanding the role of these intermediates allows for the rational design of catalysts that can stabilize or destabilize specific intermediates to control the reaction outcome. numberanalytics.com

Investigation of Radical Intermediates and Pathways

While many organometallic reactions proceed through ionic or concerted pathways, the involvement of radical intermediates has been increasingly recognized. nih.gov Radical reactions can offer unique reactivity and selectivity compared to their ionic counterparts. In the context of quinoline chemistry, radical pathways can be initiated through various means, including the use of radical initiators or through single-electron transfer (SET) processes involving the metal catalyst.

The generation of aryl radicals from aryl halides can be achieved using various methods, including the use of catalytic silver nitrate (B79036) and a persulfate oxidant to homolyze a C-B bond in an aryl boronic acid. nih.gov These highly reactive radical intermediates can then add to heteroarenes, like quinolines, to form new C-C bonds. nih.gov The study of these radical pathways often involves techniques like electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the radical species. nih.gov The chemoselectivity of radical reactions can be high, allowing for the functionalization of complex molecules with sensitive functional groups. nih.gov

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a particular bond is broken in the rate-determining step of a reaction. princeton.eduwikipedia.orglibretexts.org This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). libretexts.org

A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step. princeton.edu The magnitude of the KIE can provide information about the transition state geometry. nih.gov For instance, a large primary KIE suggests a linear transition state where the hydrogen is being transferred symmetrically. princeton.edu Conversely, the absence of a significant KIE suggests that the C-H bond is not broken in the rate-limiting step. princeton.edu

Derivatization Strategies and Scaffold Exploitation in Chemical Innovation

Synthesis and Functionalization of (2,7-Dichloroquinolin-3-yl)methanol Analogs

The synthesis of this compound and its analogs typically begins with a pre-functionalized quinoline (B57606) core. A common and logical synthetic precursor is 2,7-dichloroquinoline-3-carbaldehyde. The reduction of this aldehyde to the primary alcohol, this compound, can be achieved using standard reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent. This key transformation provides the reactive methanol (B129727) handle for subsequent functionalization.

Functionalization strategies for the scaffold primarily target the hydroxyl group of the methanol moiety. Standard organic reactions can be employed to create a wide array of derivatives. For instance, esterification or etherification of the alcohol can introduce various lipophilic or functional groups, altering the molecule's physicochemical properties. Oxidation of the methanol back to the aldehyde or further to a carboxylic acid provides another avenue for creating diverse analogs, such as imines, hydrazones, or amides.

Furthermore, modifications can be made to the quinoline ring itself, although the presence of two chlorine atoms influences the reactivity. Nucleophilic aromatic substitution (SNAr) reactions can potentially replace one or both chlorine atoms, particularly the one at the more activated C2-position, with various nucleophiles like amines or thiols, leading to a library of new compounds.

Table 1: Key Synthetic Transformations for this compound Analogs

| Precursor | Reagent(s) | Product Class | Purpose |

| 2,7-Dichloroquinoline-3-carbaldehyde | NaBH4, Methanol | Primary Alcohol | Synthesis of the core scaffold |

| This compound | Acyl Chloride, Pyridine (B92270) | Ester | Prodrug design, property modulation |

| This compound | Alkyl Halide, NaH | Ether | Altering lipophilicity and solubility |

| This compound | PCC or DMP | Aldehyde | Intermediate for imines, etc. |

| 2,7-Dichloroquinoline core | Amines, Heat/Base | Aminoquinoline | Introduction of new functional groups |

Conjugation with Diverse Heterocyclic Systems for Novel Architectures

The methanol group at the C3-position serves as an ideal linker for conjugating the dichloroquinoline scaffold to other molecular fragments, particularly diverse heterocyclic systems. This strategy aims to create hybrid molecules that combine the properties of both moieties, often leading to novel functionalities.

One prominent method for conjugation is the Mitsunobu reaction. Research has demonstrated the regioselective N-alkylation of various N-heterocyclic compounds, such as imidazoles and triazoles, using (2-chloroquinolin-3-yl)methanol. Current time information in Bangalore, IN. This approach is directly applicable to the dichloro-analog, allowing the nitrogen atom of a heterocycle to displace the hydroxyl group, forming a stable C-N bond and linking the two ring systems.

Another strategy involves converting the methanol to a more reactive leaving group, such as a tosylate or a halide, which can then be displaced by a nucleophilic heterocycle. Additionally, the aldehyde, obtained by oxidation of the methanol, is a versatile precursor for forming conjugates. Condensation reactions with amino-functionalized heterocycles can yield Schiff bases (imines), which can be further reduced to stable amino-methyl linkages. Similarly, reactions with hydrazide-containing heterocycles produce hydrazone conjugates, a linkage that has been explored in creating quinoline-based hybrids. acs.org A patent has also described the formation of imidazole (B134444) and triazole rings by joining groups at the 4-position of quinoline methanols, highlighting the versatility of this scaffold in creating integrated heterocyclic systems. google.com

Table 2: Examples of Conjugation Reactions with Heterocyclic Systems

| Quinoline Reactant | Heterocyclic Reactant | Reaction Type | Linkage Formed |

| This compound | Imidazole | Mitsunobu Reaction | -CH2-N(imidazole) |

| 2,7-Dichloroquinoline-3-carbaldehyde | 2-Aminopyridine | Condensation/Reduction | -CH2-NH(pyridine) |

| (2,7-Dichloroquinolin-3-yl)methyl tosylate | 1H-Tetrazole | Nucleophilic Substitution | -CH2-N(tetrazole) |

| 2,7-Dichloroquinoline-3-carbaldehyde | Isonicotinic hydrazide | Hydrazone Formation | -CH=N-NH-C(O)-Py |

Rational Design of Multi-Target Ligands Incorporating the Dichloroquinoline-Methanol Scaffold

The quinoline ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs with diverse biological activities. acs.orggoogle.com This makes the this compound moiety an attractive starting point for the rational design of multi-target-directed ligands (MTDLs). MTDLs are single molecules designed to interact with multiple biological targets simultaneously, a strategy that is gaining traction for treating complex, multifactorial diseases like cancer, neurodegenerative disorders, and infectious diseases. acs.org

The design of MTDLs based on this scaffold involves incorporating pharmacophores known to interact with specific targets. The dichloroquinoline core itself may serve as one pharmacophore, for instance, by inhibiting a particular kinase or enzyme. The methanol group then acts as a versatile anchor point to attach a second pharmacophore targeting a different biological entity. For example, a fragment known to inhibit Aβ aggregation in Alzheimer's disease could be linked to the scaffold. nih.gov

Recent studies have highlighted the design of quinoline-based hydrazones as inhibitors of multiple metabolic enzymes for diabetes management, demonstrating the successful application of this MTDL strategy. acs.org The key is to link the different pharmacophoric elements in a way that allows each to bind to its respective target effectively. The flexibility of derivatization at the C3-methanol position provides the chemical space needed to optimize the linker length and geometry for dual or multiple target engagement.

Integration of the this compound Moiety into Polymeric Architectures

The functional properties of the dichloroquinoline scaffold can be imparted to macromolecules by integrating the this compound moiety into polymeric architectures. This creates materials with novel optical, electronic, or biological properties. Two primary strategies for this integration are the "grafting-to" approach and the polymerization of quinoline-containing monomers.

In the first approach, the hydroxyl group of this compound can be reacted with a functionalized polymer backbone. For example, it can be attached to a polymer containing activated ester or isocyanate groups. A more direct method involves grafting quinoline derivatives onto existing polymer backbones like polyethylenimine (PEI), where the quinoline moiety can be used for applications such as ion sensing. nih.gov

The second, more common strategy involves first converting the this compound into a polymerizable monomer. A straightforward method is the reaction of the alcohol with methacryloyl chloride to form (2,7-dichloroquinolin-3-yl)methyl methacrylate (B99206). tandfonline.comresearchgate.nettandfonline.com This new monomer can then undergo free-radical polymerization, either alone to form a homopolymer or with other monomers like methyl methacrylate (MMA) to form copolymers. tandfonline.comresearchgate.net This approach allows for the creation of side-chain quinoline polymers, where the functional quinoline unit is pendant to the main polymer chain. Such quinoline-containing polymers have been investigated for their photochemical properties and potential use in drug delivery systems and as functional materials. tandfonline.comnih.gov

Table 3: Methods for Integrating the Dichloroquinoline-Methanol Moiety into Polymers

| Integration Strategy | Description | Example Reaction | Resulting Polymer |

| Monomer Synthesis & Polymerization | Convert the alcohol to a methacrylate monomer, followed by free-radical polymerization. | This compound + Methacryloyl Chloride → Monomer; Monomer + AIBN → Polymer | Poly((2,7-dichloroquinolin-3-yl)methyl methacrylate) |

| Grafting-To | Attach the quinoline moiety to a pre-existing polymer backbone. | Poly(styrene-co-maleic anhydride) + this compound | Polystyrene-based graft copolymer with quinoline side chains |

| Polycondensation | Use a difunctionalized quinoline derivative in a step-growth polymerization. | (Requires di-functionalization of the scaffold, e.g., an additional reactive group) | Polyester or polyamide with quinoline in the main chain |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon atomic framework.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum provides distinct signals for each chemically non-equivalent proton in a molecule. For (2,7-Dichloroquinolin-3-yl)methanol, analysis of the spectrum recorded in DMSO-d₆ reveals the precise arrangement of its hydrogen atoms. A broad singlet at 5.59 ppm, which disappears upon the addition of D₂O, is characteristic of the hydroxyl (-OH) proton. The methylene (B1212753) protons (-CH₂OH) appear as a doublet at 4.70 ppm, coupled to the hydroxyl proton. The spectrum also clearly resolves the aromatic protons of the quinoline (B57606) ring system. The proton at the C4 position is observed as a singlet at 8.28 ppm. The proton at C8 appears as a doublet at 8.04 ppm, while the C5 proton is a doublet at 7.91 ppm. Finally, the proton at C6 shows as a doublet of doublets at 7.60 ppm, confirming the substitution pattern of the quinoline core.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |

|---|---|---|

| 8.28 | s | H-4 |

| 8.04 | d | H-8 |

| 7.91 | d | H-5 |

| 7.60 | dd | H-6 |

| 5.59 | br s | -OH |

| 4.70 | d | -CH₂OH |

Solvent: DMSO-d₆; s: singlet, d: doublet, dd: doublet of doublets, br s: broad singlet

¹³C NMR Spectral Analysis and Carbon Skeletal Determination

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon backbone of the molecule. The spectrum for this compound displays ten distinct signals, corresponding to the ten carbon atoms in its structure. The carbon of the hydroxymethyl group (-CH₂OH) is found upfield at δ 59.2 ppm. The signals for the quinoline carbons are observed in the aromatic region, with the chlorinated carbons, C2 and C7, appearing at 150.3 ppm and 135.5 ppm, respectively. The remaining carbon signals are assigned as detailed in the table below, collectively providing a definitive fingerprint of the compound's carbon skeleton.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 150.3 | C-2 |

| 147.9 | C-8a |

| 136.6 | C-4 |

| 135.5 | C-7 |

| 128.0 | C-5 |

| 127.8 | C-4a |

| 127.2 | C-8 |

| 126.9 | C-3 |

| 125.0 | C-6 |

| 59.2 | -CH₂OH |

Solvent: DMSO-d₆

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a powerful technique used to determine the elemental formula of a compound with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, electrospray ionization (ESI) HRMS analysis yielded a mass-to-charge ratio of 227.9981 for the protonated molecule [M+H]⁺. This experimental value is in excellent agreement with the theoretical mass of 227.9983 calculated for the formula C₁₀H₈Cl₂NO, thereby confirming the elemental composition of the compound.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. For quinoline derivatives, common fragmentation pathways include the loss of substituents and cleavage of the heterocyclic ring system. The presence of two chlorine atoms in this compound would produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, owing to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound shows a prominent broad absorption band at 3267 cm⁻¹. This absorption is indicative of the O-H stretching vibration, which is characteristic of the hydroxyl functional group. The broadness of the peak suggests the presence of hydrogen bonding.

Table 4: Key IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This technique serves as a final verification of the empirical and molecular formula determined by mass spectrometry. The experimental values obtained for this compound align closely with the calculated percentages for the molecular formula C₁₀H₇Cl₂NO, confirming the stoichiometry of the synthesized compound.

Table 5: Elemental Analysis Data for this compound

| Element | Calculated % | Found % |

|---|---|---|

| C | 52.66 | 52.88 |

| H | 3.09 | 3.14 |

Chromatographic Methods for Purity Assessment and Separation

The purity and isolation of this compound are critical for its accurate structural elucidation and for ensuring the reliability of subsequent research. Chromatographic techniques are indispensable for these purposes, offering robust methods for assessing the purity of synthetic batches and for separating the target compound from starting materials, by-products, and other impurities. The primary chromatographic methods employed for quinoline derivatives, and applicable to this compound, include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis and purification of quinoline derivatives due to its high resolution and sensitivity. researchgate.net In a typical RP-HPLC setup for a compound like this compound, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. researchgate.netlew.ro

The mobile phase often consists of a mixture of water and an organic modifier, such as methanol (B129727) or acetonitrile. researchgate.netlew.ro A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of compounds with varying polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the quinoline ring system is strongly chromophoric. researchgate.net For more detailed analysis and structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS), which provides mass-to-charge ratio information, aiding in the identification of the parent compound and any impurities. nih.gov In research involving novel quinoline derivatives, purity is often confirmed to be greater than 95% using LC-MS analysis. nih.gov

Below are typical conditions that could be adapted for the analysis of this compound.

Table 1: Illustrative RP-HPLC Conditions for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for separation of moderately polar to non-polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier improves peak shape and ionization for MS detection. |

| Mobile Phase B | Acetonitrile or Methanol researchgate.net | Common organic modifiers for RP-HPLC. |

| Gradient | 5% to 95% B over 20 minutes | Ensures elution of both polar impurities and the less polar product. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm and 280 nm | Quinoline systems typically show strong absorbance at these wavelengths. |

| Injection Volume | 10 µL | Standard volume for analytical runs. |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method used to monitor the progress of reactions, assess the purity of fractions from column chromatography, and determine appropriate solvent systems for preparative chromatography. libretexts.org For this compound, a silica (B1680970) gel plate (a polar stationary phase) would typically be used. researchgate.net

The mobile phase, or eluent, is a mixture of organic solvents. The choice of solvent system is crucial for achieving good separation. For quinoline derivatives, mixtures of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) are common. avantiresearch.com The polarity of the solvent system is adjusted to achieve a retention factor (Rƒ) for the target compound that is ideally between 0.3 and 0.5, allowing for clear separation from more polar and less polar impurities. libretexts.org Visualization of the spots is typically achieved under UV light (254 nm), where the conjugated quinoline system will appear as a dark spot on a fluorescent background. researchgate.net

Table 2: Example TLC Systems for the Analysis of Quinoline Derivatives

| Stationary Phase | Mobile Phase (Eluent) | Visualization | Application |

| Silica Gel 60 F₂₅₄ | Petroleum Ether : Ethyl Acetate (7:3 v/v) avantiresearch.com | UV Light (254 nm) | Monitoring reaction progress and assessing purity of non-polar to moderately polar compounds. |

| Silica Gel 60 F₂₅₄ | Dichloromethane : Methanol (95:5 v/v) | UV Light (254 nm) | Separation of more polar compounds. |

| Silica Gel 60 F₂₅₄ | Toluene : Methanol (7:3 v/v) avantiresearch.com | UV Light (254 nm) | Separation of compounds with varying polarity. |

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. While the methanol group in this compound reduces its volatility compared to the parent quinoline, GC analysis is still feasible, potentially after derivatization to a more volatile silyl (B83357) ether. However, direct analysis is also possible under appropriate conditions.

The method typically involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. europa.eu The column's stationary phase separates compounds based on their boiling points and interactions with the phase. A flame ionization detector (FID) is commonly used for organic compounds, while a mass spectrometer (GC-MS) provides definitive identification of the eluted components. notulaebotanicae.ro For quinoline itself, GC-MS methods have been well-established, providing a template for developing a method for its derivatives. researchgate.net

Table 3: Hypothetical GC-MS Conditions for this compound Analysis

| Parameter | Condition | Rationale |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A common, robust, and relatively non-polar column suitable for a wide range of analytes. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas, standard for GC-MS. |

| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization without thermal degradation. |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A temperature program to separate compounds with a range of boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass spectral data for definitive compound identification. |

| MS Transfer Line | 290 °C | Prevents condensation of analytes before entering the mass spectrometer. |

Theoretical and Computational Chemistry Studies of 2,7 Dichloroquinolin 3 Yl Methanol

Quantum Chemical Calculations (e.g., DFT, Molecular Orbital Theory)

No published studies were found that have performed quantum chemical calculations on (2,7-Dichloroquinolin-3-yl)methanol.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Charge Distribution)

There is no available data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the charge distribution for this specific compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

An NBO analysis, which is used to understand intramolecular, hyperconjugative, and intermolecular interactions, has not been reported for this compound.

Computational Prediction of Reaction Pathways and Transition States

Computational studies predicting the reaction pathways and transition states involving this compound are not available in the scientific literature.

Molecular Docking and Ligand-Target Interaction Profiling

No molecular docking studies have been published that utilize this compound as a ligand to investigate its binding to any biological target.

Computational Approaches to Rational Design of Ligand Binding

There is no evidence of this compound being used in computational studies for the rational design of ligands.

Prediction and Analysis of Hydrogen Bonding and Non-Covalent Interactions

Without molecular docking studies, there is no information on the predicted hydrogen bonding or other non-covalent interactions between this compound and any protein or biological receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series translate to changes in their biological effects.

For a compound like this compound, a QSAR study would involve compiling a dataset of structurally similar quinoline (B57606) derivatives with known biological activity against a specific target. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can quantify properties such as hydrophobicity, electronic effects, and steric attributes. Statistical methods are then employed to build a model that relates these descriptors to the observed activity.

For instance, QSAR studies on quinolinone-based thiosemicarbazones have been used to elucidate the relationship between their structure and anti-tuberculosis activity. mdpi.com In one such study, the model suggested that van der Waals volume, electron density, and electronegativity were pivotal for the observed biological effects. mdpi.com Another study focused on predicting the acute toxicity (LD50) of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives, which are structurally related to the title compound, using various QSAR methodologies. ontosight.ai Such models are invaluable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules and prioritizing experimental work.

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) represents an advancement over traditional QSAR by considering the three-dimensional properties of molecules. Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools within this category. ontosight.ai

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules within a 3D grid. The resulting interaction energy values at each grid point are used as descriptors and correlated with biological activity using partial least squares (PLS) regression. This produces a model that can be visualized as 3D contour maps, highlighting regions where steric bulk or specific electrostatic charges are predicted to enhance or diminish activity.

CoMSIA is an extension of CoMFA that calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. ontosight.ai It uses a Gaussian function to create a smoother representation of the molecular fields, which can avoid some of the artifacts associated with the steep potential changes at molecular surfaces in CoMFA. mdpi.com

While no specific CoMFA or CoMSIA studies on this compound were found, numerous studies on other quinoline derivatives demonstrate the utility of these methods. For example, CoMFA and CoMSIA have been successfully applied to predict the anti-cancer activity of quinoline derivatives that act as topoisomerase-II inhibitors. nih.govtandfonline.com These studies generated statistically significant models and provided 3D contour maps that guide the structural modifications needed to design more potent inhibitors. nih.govtandfonline.com A similar approach could be applied to this compound and its analogues to explore their potential therapeutic activities.

Table 1: Comparison of CoMFA and CoMSIA Methodologies

| Feature | Comparative Molecular Field Analysis (CoMFA) | Comparative Molecular Similarity Indices Analysis (CoMSIA) |

|---|---|---|

| Principle | Correlates biological activity with steric and electrostatic fields of molecules. mdpi.com | Correlates biological activity with similarity indices based on multiple physicochemical fields. ontosight.ai |

| Calculated Fields | Steric (Lennard-Jones potential) and Electrostatic (Coulomb potential). mdpi.com | Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor. ontosight.aimdpi.com |

| Functional Form | Uses a steep Lennard-Jones 6-12 potential. mdpi.com | Uses a smoother, distance-dependent Gaussian-type function. mdpi.com |

| Key Advantage | Provides intuitive 3D visualization of favorable/unfavorable regions for steric and electrostatic interactions. | Often produces more stable models and provides a more detailed understanding of intermolecular interactions. mdpi.com |

| Application Example | Development of models for thiazolone derivatives as HCV NS5B polymerase inhibitors. nih.gov | Used to study quinoline derivatives as anti-cancer agents and antimalarial inhibitors. tandfonline.comnih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would involve identifying its most stable three-dimensional shapes (conformers). This is crucial because a molecule's conformation often dictates its ability to bind to a biological target. Following this, Molecular Dynamics (MD) simulations can provide a deeper understanding of the molecule's dynamic behavior over time.

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For a system containing this compound, potentially in complex with a target protein, an MD simulation would reveal its flexibility, conformational changes, and the stability of its interactions with the binding site. frontiersin.org

Studies on other quinoline derivatives illustrate this approach. MD simulations have been used to investigate quinoline derivatives as potential inhibitors for the acetylcholinesterase enzyme, a target in Alzheimer's disease. nih.gov These simulations, running for hundreds of nanoseconds, analyze parameters like Root Mean Square Deviation (RMSD) to assess the stability of the protein-ligand complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. frontiersin.orgnih.gov In one study, MD simulations of quinoline-carboxamide derivatives with DNA damage response (DDR) kinases showed that the ligand could undergo conformational changes within the binding site, which is critical information for understanding its binding mode. mdpi.com Such simulations would be instrumental in evaluating the potential of this compound as a ligand for various biological targets.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of Quinoline Derivatives

| Parameter | Description | Insights Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the protein backbone or ligand over time compared to a reference structure. | Assesses the structural stability of the simulation. A stable RMSD suggests the system has reached equilibrium. frontiersin.org |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions during the simulation. | Identifies flexible or rigid regions of the protein upon ligand binding. frontiersin.org |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time. | Determines key interacting residues and the stability of the ligand in the binding pocket. nih.gov |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to a solvent. | Provides information on the compactness of the protein-ligand complex and changes in hydrophobic interactions. nih.gov |

| Binding Free Energy (e.g., MM-PBSA/GBSA) | Estimates the free energy of binding of a ligand to a protein from the MD trajectory. | Quantifies the affinity of the ligand for the protein and helps in ranking potential inhibitors. nih.gov |

Development and Application of Computational Tools in Quinoline Chemistry Research

The field of quinoline chemistry heavily relies on the continuous development and application of sophisticated computational tools to accelerate drug discovery and materials science. nih.gov These tools span the entire discovery pipeline, from the initial design of novel compounds to the prediction of their properties and biological activities.

A prominent example is the development of computational protocols for rational drug design. The CADMA-Chem (Computer-Assisted Design of Multifunctional Antioxidants, based on chemical properties) protocol has been used to systematically design and screen vast libraries of quinoline derivatives. mdpi.commdpi.com In one study, over 8,500 quinoline derivatives were designed and computationally evaluated for properties related to bioavailability, toxicity, manufacturability, and neuroprotective potential, leading to the identification of promising multifunctional candidates. mdpi.comresearchgate.netnih.gov

Software for QSAR modeling, such as SYBYL, is used to build predictive models like CoMFA and CoMSIA for various quinoline series. tandfonline.com For molecular dynamics, packages like NAMD, AMBER, and GROMACS are standard tools, used in conjunction with force fields like CHARMM to simulate the behavior of quinoline derivatives. nih.gov Analysis of the resulting trajectories is performed with tools like CPPTRAJ and VMD. frontiersin.org Furthermore, Density Functional Theory (DFT) calculations, often performed with software like Gaussian, are employed to investigate the electronic structure and reactivity of quinoline compounds. These computational tools have become indispensable, reducing the costs and time associated with experimental research and providing deep molecular-level insights that guide the synthesis of new functional quinoline-based molecules. nih.gov

Role of 2,7 Dichloroquinolin 3 Yl Methanol in Chemical Biology Research

Design and Synthesis of Chemical Probes and Molecular Tools based on the Scaffold

There is currently no specific information available in the scientific literature detailing the design and synthesis of chemical probes or molecular tools based on the (2,7-Dichloroquinolin-3-yl)methanol scaffold. The development of chemical probes often begins with a scaffold that has a known or hypothesized biological target. Structure-activity relationship (SAR) studies on related quinoline (B57606) derivatives suggest that substitution at the 3-position of the quinoline ring is a critical determinant of biological activity for some targets. researchgate.net This indicates a potential avenue for the development of probes from this compound, for instance, by attaching reporter groups like fluorophores or affinity tags to the methanol (B129727) hydroxyl group. However, no such derivatives or their applications have been reported. The synthesis of related quinoline-based probes, such as those for antitubercular and anti-HIV agents, has been described, highlighting the general utility of the quinoline core in probe development. nih.gov

Mechanistic Investigations of Ligand-Macromolecule Interactions using Compound Derivatives

No published studies were found that conduct mechanistic investigations of ligand-macromolecule interactions using derivatives of this compound. Understanding how a ligand interacts with its biological target at a molecular level is fundamental for drug design and chemical biology. nih.gov Such studies often involve techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. While SAR studies have been performed on other quinoline derivatives to understand their binding modes, for example, with α2C-adrenoceptors or in the context of antimalarial activity, this level of detailed mechanistic insight is absent for this compound. researchgate.netnih.gov

Application in High-Throughput Screening Methodologies for Chemical Library Evaluation

There are no reports of this compound being included in or identified as a hit from high-throughput screening (HTS) campaigns for the evaluation of chemical libraries. HTS is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid screening of large compound collections to identify molecules with a desired biological effect. nih.govnih.gov The inclusion of a compound in a screening library depends on factors such as structural diversity, chemical tractability, and synthetic accessibility. While this compound is commercially available, its absence from published HTS results suggests it may not be part of major screening collections or has not yet yielded significant activity in the assays performed.

Structure Activity Relationship Sar Investigations of the Dichloroquinoline Methanol Scaffold

Influence of Chlorine Substituents on Structural and Electronic Properties

The presence and position of chlorine atoms on the quinoline (B57606) ring are critical modulators of the molecule's physicochemical properties and, consequently, its biological function. Chlorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect. researchgate.net This influences the electron distribution across the aromatic system, which can enhance interactions with biological targets. researchgate.net

The introduction of chlorine substituents generally increases the lipophilicity of a molecule. nih.gov This enhanced lipophilicity can improve its ability to cross cell membranes and may lead to higher adsorption to proteins and enzymes. nih.gov Furthermore, the chlorine atoms can prevent metabolic hydroxylation at the positions they occupy, thereby increasing the metabolic stability of the compound. nih.gov

The specific placement of chlorine atoms is paramount. Theoretical studies on dichloro-substituted compounds have shown that chemical reactivity varies significantly with the position of the chlorine atoms. researchgate.net For instance, the position of a chlorine substituent has been shown to be more critical for biological activity than a methyl substituent in certain pyrimidine-selenone derivatives. nih.gov In some crystal structures, C-H···Cl intermolecular interactions are observed, indicating that chlorine can directly participate in molecular packing and binding. nih.gov The conformational preferences of a molecule can also be dictated by hyperconjugative effects from axial substituents, with chlorine having a notable influence. acs.org

Impact of the Methanol (B129727) Group on Molecular Recognition and Interactions

The methanol group at the 3-position of the quinoline ring is a key functional group for establishing specific interactions with biological targets. Its primary contribution is its ability to act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). nih.govmdpi.com

Crystal structure analyses of several related compounds, such as (2-chloro-8-methylquinolin-3-yl)methanol (B1595823) and (2-chloro-6-methylquinolin-3-yl)methanol, confirm the crucial role of this group in intermolecular interactions. nih.govnih.gov In the solid state, these molecules form one-dimensional chains through intermolecular O-H···O hydrogen bonds between the methanol groups of adjacent molecules. nih.govnih.govnih.gov This capacity for hydrogen bonding is fundamental for molecular recognition processes within a biological system, such as binding to an enzyme's active site.

Beyond direct hydrogen bonding, the methanol group can participate in other non-covalent interactions. For example, in the crystal packing of (2-chloro-6-methylquinolin-3-yl)methanol, an intramolecular C-H···O hydrogen bond is observed, which helps to define the molecule's conformation. nih.govresearchgate.net The hydroxyl group of methanol can also interact with aromatic systems through C-H···π interactions. nih.gov The interplay of these forces—hydrogen bonding and weaker van der Waals interactions—dictates the specificity and strength of the molecule's binding to its biological partners. rsc.org

Systematic Evaluation of Substitutions on the Quinoline Ring

Systematic modifications to the quinoline ring, beyond the existing chlorine and methanol groups, are a cornerstone of SAR studies to probe the requirements for biological activity. Research on various quinoline-based scaffolds has demonstrated that the nature and position of substituents profoundly affect their therapeutic potential. nih.govfrontiersin.org

For example, in a series of quinoline derivatives designed as antileishmanial agents, the introduction of a methyl group at the 6-position improved activity, whereas placing the same group at the 8-position led to a complete loss of activity. nih.gov This highlights the high degree of spatial and electronic sensitivity of the quinoline scaffold's interaction with its target. Similarly, adding a fluoro group at the 7-position of a 6-chloroquinoline, while decreasing antileishmanial activity, significantly improved its metabolic stability. nih.gov This demonstrates the trade-offs that must be managed during lead optimization.

The type of substituent is just as important as its location. Evaluations of 4-aminoquinolines have shown that while modifications to the quinoline ring can lead to active compounds, the nature of the side chain is often the primary modulator of activity against drug-resistant strains. frontiersin.org This suggests a synergistic relationship between the core scaffold and its appended functionalities.

| Base Scaffold | Substitution | Resulting Compound | IC50 (µM) | Reference |

|---|---|---|---|---|

| Quinoline | 6-Methyl | 6-Methylquinoline Derivative | 1.5 | nih.gov |

| Quinoline | 8-Methyl | 8-Methylquinoline Derivative | > 24 | nih.gov |

| 6-Chloroquinoline | 7-Fluoro | 6-Chloro-7-fluoroquinoline Derivative | 14.35 ± 2.1 | nih.gov |

Consequences of Positional Isomerism on Molecular Functionality

Positional isomerism, where substituents are located at different positions on the same molecular scaffold, can have dramatic consequences for a molecule's shape, electronic properties, and ultimately, its biological function. Even subtle changes in the location of an atom or functional group can lead to significant differences in activity.

Studies on other heterocyclic systems have provided compelling evidence for this principle. For instance, in a series of oxazolidinone derivatives, a linearly attached benzotriazole (B28993) substituent resulted in a more potent antibacterial agent compared to its angularly attached isomer. nih.gov This difference is attributed to the distinct three-dimensional arrangement of the molecule, which affects its fit within the bacterial ribosomal binding site.

Within the quinoline class of compounds, the impact of positional isomerism is well-documented. A study on hydroxyquinoline-mannose conjugates found that the biological activities, including antioxidant and antiproliferative effects, were dependent on the specific regioisomer. rsc.org Another study demonstrated that the position of a selenyl substituent on the quinoline ring critically affected its antileishmanial activity, with the 2-substituted isomer being significantly more active than the 8-substituted one. nih.gov Similarly, the stereochemistry of derivatives, a form of isomerism in three-dimensional space, can lead to huge differences in antimalarial potency, often because of stereoselective uptake by cells or differential binding to the target enzyme. mdpi.com Therefore, for the (2,7-dichloroquinolin-3-yl)methanol scaffold, isomers such as (2,5-dichloroquinolin-3-yl)methanol or (2,8-dichloroquinolin-3-yl)methanol would be expected to exhibit distinct biological profiles due to altered intramolecular and intermolecular interactions.

| Compound Series | Isomer Configuration | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl Ester Derivative | (5S, αS) - Natural | < 1 | mdpi.com |

| Methyl Ester Derivative | (5R, αR) - Enantiomer | ~10 | mdpi.com |

| Methyl Ester Derivative | (5S, αR) - Diastereomer | > 15 | mdpi.com |

| Methyl Ester Derivative | (5R, αS) - Diastereomer | > 15 | mdpi.com |

Emerging Research Directions and Advanced Applications

Exploration in Materials Science: Optoelectronic and Semiconductive Properties

The unique structure of quinoline (B57606) derivatives, including (2,7-Dichloroquinolin-3-yl)methanol, has prompted investigations into their potential applications in materials science, particularly in the realm of optoelectronics and semiconductors. The fusion of a benzene (B151609) and a pyridine (B92270) ring in the quinoline core creates a heterocyclic aromatic system with distinct electronic properties. nih.govwikipedia.org These properties are fundamental to the potential use of these compounds in devices that interact with light and electricity.

Research into the broader family of quinoline derivatives suggests their utility in the development of innovative materials. acs.org These materials are being explored for their electrical, mechanical, and biological properties. acs.org The inherent characteristics of the quinoline scaffold make it a promising candidate for creating novel materials with tailored functionalities. acs.org While specific data on the optoelectronic and semiconductive properties of this compound are still emerging, the general interest in quinoline-based materials underscores a significant area of future research. The planarity of similar compounds, such as (2-Chloro-6-methylquinolin-3-yl)methanol, and the presence of intermolecular interactions like π–π stacking, are factors that can influence their electronic behavior and suitability for these applications. nih.gov

Integration into Nanocarrier Systems for Advanced Chemical Delivery

The field of nanotechnology offers new avenues for the application of quinoline derivatives like this compound. Specifically, their integration into nanocarrier systems for advanced chemical delivery is a promising area of research. nih.gov Nanocarriers are microscopic vehicles designed to transport and release substances in a controlled manner.

Quinoline derivatives are being investigated for their potential role in these systems due to their diverse bioactivities. nih.gov The ability to functionalize the quinoline structure allows for the attachment of various chemical entities, making them adaptable for different delivery purposes. nih.gov While direct studies on the use of this compound in nanocarriers are not yet widely published, the broader exploration of quinoline-based compounds in this context suggests a potential future application for this specific molecule. nih.gov

Sustainable and Scalable Synthesis of Quinoline Derivatives

The growing demand for quinoline derivatives in various scientific fields has highlighted the need for sustainable and scalable synthesis methods. nih.govrsc.org Traditional methods for synthesizing the quinoline scaffold often involve harsh reaction conditions, the use of hazardous chemicals, and long reaction times, which can have negative environmental and economic impacts. nih.govacs.orgrsc.org

In response, researchers are actively developing "green" and more efficient synthetic protocols. rsc.orgacs.org These modern approaches focus on several key areas:

Alternative Energy Sources: Microwave and ultrasound irradiation are being used to accelerate reactions and improve energy efficiency. nih.govrsc.orgresearchgate.net

Eco-Friendly Catalysts: The use of recyclable and reusable catalysts, such as clays (B1170129) and nanocatalysts, is being explored to minimize waste. acs.orgrsc.orgresearchgate.net Nanocatalysts, in particular, offer an effective alternative for quinoline synthesis due to their unique properties. acs.orgnih.gov

Greener Solvents and Conditions: Efforts are being made to conduct reactions in environmentally benign solvents or under solvent-free conditions. rsc.orgresearchgate.net

One-Pot Reactions and Multicomponent Reactions (MCRs): These strategies aim to reduce the number of synthetic steps, thereby increasing efficiency and reducing waste. nih.govresearchgate.netrsc.org MCRs are particularly advantageous as they allow for the construction of complex molecules in a single step with high atom economy. rsc.org

Photocatalysis and Electrocatalysis: The use of light or electricity to drive reactions offers a more sustainable alternative to traditional chemical reagents. ijpsjournal.com

Recent advancements include the development of transition-metal-free protocols, photo-induced oxidative cyclization, and the use of catalysts like formic acid, which is a renewable and biodegradable resource. ijpsjournal.commdpi.com These innovations are crucial for making the production of quinoline derivatives, including this compound, more environmentally friendly and economically viable on an industrial scale. rsc.org

Future Methodological Advancements in Quinoline Chemistry Research

The field of quinoline chemistry is continuously evolving, with ongoing efforts to refine and discover new synthetic methodologies. Future research is expected to focus on several key areas to further advance the synthesis and application of quinoline derivatives.

A significant trend is the increasing integration of computational tools in catalyst design and for predicting reaction outcomes. mdpi.com This in silico approach can accelerate the discovery of more efficient and selective synthetic routes. frontiersin.org

The development of novel catalytic systems remains a central theme. This includes the exploration of new transition metal catalysts, as well as metal-free and biocatalytic approaches. nih.govijpsjournal.commdpi.com The goal is to create catalysts that are not only highly efficient and selective but also cost-effective and environmentally benign. mdpi.com

Flow chemistry is another promising direction, offering advantages in terms of scalability, safety, and reaction control compared to traditional batch processes. ijpsjournal.com Continuous flow reactors can facilitate faster and more efficient production of quinoline derivatives. ijpsjournal.com

Furthermore, the development of new multicomponent reactions (MCRs) will continue to be a priority. rsc.org These reactions are highly valuable for generating molecular diversity and constructing complex quinoline scaffolds in an efficient manner. rsc.org The ability to introduce a wide range of functional groups through MCRs is particularly important for tailoring the properties of quinoline derivatives for specific applications in medicinal chemistry and materials science. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,7-dichloroquinolin-3-yl)methanol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves chlorination and hydroxylation of quinoline derivatives. For example, direct chlorination of quinolin-3-yl-methanol precursors using POCl₃ or SOCl₂ under reflux conditions (60–80°C, 6–12 hours) yields dichlorinated products. Optimization includes controlling stoichiometry (e.g., 2.2 equivalents of Cl source) and using catalysts like DMF to enhance regioselectivity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

- Key Data :

| Method | Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| POCl₃ | DMF | 80 | 8 | 72 | 97 |

| SOCl₂ | – | 60 | 12 | 65 | 95 |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., Cl at C2/C7 and hydroxyl at C3) .

- MS : High-resolution mass spectrometry (HRMS) to validate molecular weight (C₁₀H₇Cl₂NO, theoretical 234.99 g/mol).

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-311+G**) to predict electronic transitions and reactive sites .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (argon) at −20°C in amber vials. Periodic HPLC-UV analysis (C18 column, 254 nm) monitors degradation; <5% impurity over 6 months is acceptable .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic sites (C2/C7 Cl atoms). Molecular dynamics simulations (e.g., AMBER) model solvent effects in DMSO or THF. Compare predicted activation energies (ΔG‡) with experimental kinetic data (e.g., SNAr reactions with amines) to validate models .

Q. What strategies resolve contradictions in reported bioactivity data for quinoline methanol derivatives?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from assay conditions (pH, inoculum size). Conduct meta-analysis using standardized protocols (CLSI guidelines) and control strains. Cross-validate with orthogonal methods (e.g., time-kill assays) .

- Example : Conflicting MICs for S. aureus (16–64 µg/mL) may reflect differences in broth media (MH vs. CAMHB).

Q. How do solvent polarity and substituent effects influence the fluorescence properties of this compound?

- Methodological Answer : Measure fluorescence quantum yields (Φ) in solvents of varying polarity (e.g., hexane → DMSO). Use TD-DFT to correlate Stokes shifts with solvatochromic parameters (Kamlet-Taft). Chlorine atoms reduce π→π* transition energy, while the hydroxyl group enhances intramolecular charge transfer (ICT) .

Data Contradiction Analysis Framework

For conflicting results (e.g., synthetic yields, bioactivity):

Source Audit : Verify reagent purity and instrumentation calibration .

Contextual Variables : Document temperature, humidity, and catalyst lot variations.

Statistical Reconciliation : Apply ANOVA or Bayesian inference to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.